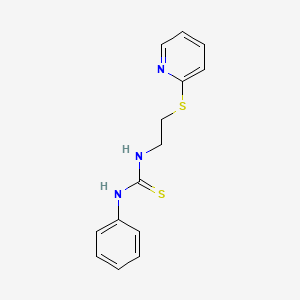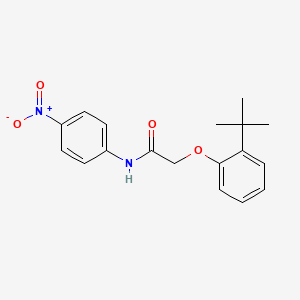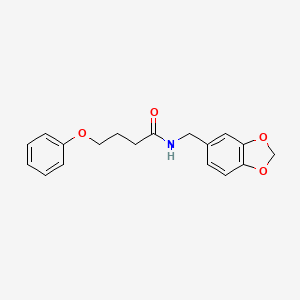
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is a complex organic compound that features a combination of isoindole, nitrophenyl, and phenylpropanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid or other nitrating agents.
Formation of the Propanamide Linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in the design of probes for studying biological processes.
Industry
Polymer Science: Potential use in the synthesis of novel polymers.
Electronics: Applications in the development of organic electronic devices.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-dioxoisoindol-2-yl)-3-(4-aminophenyl)-N-phenylpropanamide: Similar structure but with an amine group instead of a nitro group.
2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)-N-phenylpropanamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide may confer unique electronic properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(24-16-6-2-1-3-7-16)20(14-15-10-12-17(13-11-15)26(30)31)25-22(28)18-8-4-5-9-19(18)23(25)29/h1-13,20H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPZJOYYFOJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-4-methoxy-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide](/img/structure/B4963709.png)
amine](/img/structure/B4963720.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)


![N-BENZYL-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE](/img/structure/B4963756.png)
![(2E)-N-[4-[(dimethylamino)methyl]phenyl]-2-hydroxyiminoacetamide](/img/structure/B4963763.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
